1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione
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Overview
Description
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes nitration, reduction, and amination reactions under controlled conditions. For instance, the nitration of anthraquinone can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell death. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive.
1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone: Used in the synthesis of dyes and pigments.
Uniqueness
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
3263-48-7 |
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Molecular Formula |
C21H14N2O7 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1,5-dihydroxy-4-[3-(hydroxymethyl)anilino]-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O7/c24-9-10-2-1-3-11(8-10)22-12-4-6-14(25)18-16(12)20(27)19-15(26)7-5-13(23(29)30)17(19)21(18)28/h1-8,22,24-26H,9H2 |
InChI Key |
JKKUOQZOESABJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])CO |
Origin of Product |
United States |
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